molecular formula C7H5NO5 B184562 3-Hydroxy-5-nitrobenzoic acid CAS No. 78238-14-9

3-Hydroxy-5-nitrobenzoic acid

Cat. No. B184562
CAS RN: 78238-14-9
M. Wt: 183.12 g/mol
InChI Key: ZVLLYIMPDTXFNC-UHFFFAOYSA-N
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Description

3-Hydroxy-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H5NO5 . It is used as a synthetic intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of 3-Hydroxy-5-nitrobenzoic acid can be achieved by dissolving 3-hydroxybenzoic acid in acetonitrile and slowly adding ammonium cerium nitrate. The reaction is stirred at room temperature overnight. After the reaction is complete, it is quenched with water, extracted with ethyl acetate, and the organics are combined. The product is then dried, concentrated under reduced pressure, and purified by column chromatography .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-5-nitrobenzoic acid consists of a benzene ring substituted with a hydroxyl group (OH) at the 3rd position and a nitro group (NO2) at the 5th position . The trimorphism of 3-hydroxybenzoic acid has been studied, and it was found that it could exist in more than two polymorphs .


Chemical Reactions Analysis

When 3-hydroxybenzoic acid undergoes electrophilic substitution reactions such as nitration, halogenation, or sulfonation, the reactions occur mainly at the ortho or para positions relative to the hydroxyl group .


Physical And Chemical Properties Analysis

3-Hydroxy-5-nitrobenzoic acid is a solid compound with a melting point of 190-195 °C . It has a predicted boiling point of 423.5±40.0 °C and a predicted density of 1.631±0.06 g/cm3 .

Scientific Research Applications

Electrochemistry

Application Summary

This compound may be used in electrochemistry as a supporting electrolyte for electrodeposition processes, which are crucial for corrosion protection.

Methods of Application

It can be involved in the electrodeposition of conductive polymers or metals on various substrates to enhance their electrical properties and resistance to corrosion.

Results and Outcomes

The presence of 3-Hydroxy-5-nitrobenzoic acid in the electrolyte solution can lead to improved uniformity and adherence of the deposited layer, contributing to the longevity and functionality of the coated materials .

Analytical Standards

Application Summary

3-Hydroxy-5-nitrobenzoic acid is also valuable as an analytical standard in various chemical analyses, including High-Performance Liquid Chromatography (HPLC).

Methods of Application

As a standard, it helps in the calibration of analytical instruments, ensuring the accuracy and precision of the measurements in qualitative and quantitative analyses.

Results and Outcomes

Using this compound as a reference standard allows for the reliable identification and quantification of substances in complex mixtures, which is essential for quality control in pharmaceuticals, food, and other industries .

Ligand Chemistry

Application Summary

In ligand chemistry, 3-Hydroxy-5-nitrobenzoic acid can act as a ligand for the synthesis of metal complexes, which have applications in chelation therapy and catalysis.

Methods of Application

The compound can coordinate with metal ions to form complexes that are studied for their potential in medical treatments or as catalysts in organic reactions.

Results and Outcomes

Such complexes may exhibit unique properties like enhanced solubility or reactivity, which can be quantified and utilized in various chemical processes .

Safety And Hazards

3-Hydroxy-5-nitrobenzoic acid is considered hazardous. It can cause serious eye irritation and may be harmful if swallowed. It can also cause skin irritation and may cause respiratory irritation .

properties

IUPAC Name

3-hydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLLYIMPDTXFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356201
Record name 3-hydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-nitrobenzoic acid

CAS RN

78238-14-9
Record name 3-Hydroxy-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78238-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-5-nitrobenzoic acid
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Synthesis routes and methods

Procedure details

To a solution of 3-amino-5-nitro-benzoic acid methyl ester (Example 313, 1.96 g, 10 mmol) in 23 mL of H2O and 5 mL of con. H2SO4 at 0° C., was added a solution of NaNO2 (Aldrich, 900 mg, 13 mmol) in 9 mL of H2O. After 50 min stirring, the resulting diazonium salt was added to a solution of 17 mL of H2O and 17 mL of con. H2SO4 at 90° C. After stirred at 90 ° C. for 90 min, the mixture was cooled to room temperature and brought to pH 3 with con. NH4OH. The mixture was extracted 3× with EtOAc (100 mL). The organic layers were washed twice with a brine solution (100 mL), dried over Na2SO4 and concentrated. The residue was purified by chromatography (5%-10% MeOH/CH2Cl2) to give 705 mg (39%) of product.
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
900 mg
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
23 mL
Type
solvent
Reaction Step Six
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
56
Citations
Y Fukuyama, S Izumi, K Tanaka - Journal of The American …, 2018 - ACS Publications
… acid (2H4NBA), 2-hydroxy-5-nitrobenzoic acid (2H5NBA), 2-hydroxy-6-nitrobenzoic acid (2H6NBA), 3-hydroxy-2-nitrobenzoic acid (3H2NBA), 3-hydroxy-5-nitrobenzoic acid (3H5NBA), …
Number of citations: 7 pubs.acs.org
MJ Jedrzejas, M Luo, S Singh… - … Section C: Crystal …, 1995 - scripts.iucr.org
The 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid mol-ecule, C9HsN206, a designed inhibitor for the influenza virus neuraminidase protein, crystallizes as hydrogen-bonded dimers. …
Number of citations: 7 scripts.iucr.org
AJ Herlt, JJ Kibby, RW Rickards - Australian Journal of Chemistry, 1981 - CSIRO Publishing
… Demethylation and simultaneous hydrolysis of the nitrile with hydrobromic acid afforded 3-hydroxy-5-nitrobenzoic acid (9) in 79 % yield, which was reduced as in the synthesis of …
Number of citations: 36 www.publish.csiro.au
S Karmakar, K Patel, SKH Shah, P Chauhan… - …, 2023 - Wiley Online Library
… acid from TCI chemicals, India; p-nitroanisole, 2-hydroxy-4-nitrobenzoic acid, 3-hydroxy-4-nitrobenzoic acid, 2-hydroxy-5-nitrobenzoic acid and 3-hydroxy-5-nitrobenzoic acid from …
L Zhang, B Hu, X Liu, Z Luo, R Xing, Y Li… - Environmental …, 2022 - ACS Publications
… The acid compounds 3-hydroxy-5-nitrobenzoic acid, 3-nitrosalicylic acid, 5-nitrosalicylic acid… correlation coefficients were weaker for 3-hydroxy-5-nitrobenzoic acid, 3-nitrosalicylic acid, 5…
Number of citations: 5 pubs.acs.org
MJ Jedrzejas, S Singh, WJ Brouillette, WG Laver… - Biochemistry, 1995 - ACS Publications
… These rudimentary inhibitors, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, 4-(acetylamino)-3-hydroxy-5-aminobenzoic acid, and 4-(acetylamino)-3-aminobenzoic acid, and their X-…
Number of citations: 115 pubs.acs.org
D Haksar, E de Poel, LQ van Ufford, S Bhatia… - Bioconjugate …, 2019 - ACS Publications
… 3-Hydroxy-5-nitrobenzoic acid was used as the starting point for the synthesis in which the … wherein phenol (2), obtained from 3-hydroxy-5-nitrobenzoic acid, served as the acceptor. The …
Number of citations: 25 pubs.acs.org
PE Nielsen, M Egholm, T Koch… - Bioconjugate …, 1991 - ACS Publications
A series of reagents containing 3-or 4-nitrobenzamido ligands tethered to 9-aminoacridine via variablelength linkers have been prepared and their properties as photochemical DNA …
Number of citations: 19 pubs.acs.org
W Kim, B Lee, J Park, HJ Kim… - Letters in Drug Design & …, 2018 - ingentaconnect.com
Background: Antioxidants are compounds that inhibit oxidation in biological systems and in the natural environment as free radical scavengers, reactive oxygen scavengers, or reducing …
Number of citations: 6 www.ingentaconnect.com
M Hariono, N Abdullah, KV Damodaran… - Scientific reports, 2016 - nature.com
… The intermediate compound with the nitro group at C3 position, MY1, correlated to 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, also known as BANA 34 , which is an aromatic NA …
Number of citations: 54 www.nature.com

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